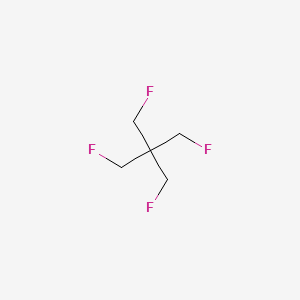
2,2-Bis(fluoromethyl)-1,3-difluoropropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Bis(fluoromethyl)-1,3-difluoropropane is an organic compound characterized by the presence of fluorine atoms. This compound is of interest due to its unique chemical properties, which include high thermal stability and resistance to oxidation. These properties make it valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(fluoromethyl)-1,3-difluoropropane typically involves the fluorination of precursor compounds. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of trifluoromethylating agents under controlled conditions to introduce the fluorine atoms into the molecular structure.
Industrial Production Methods
Industrial production of this compound often employs large-scale fluorination techniques. These methods include the use of specialized reactors and catalysts to ensure high yield and purity of the final product. The reaction conditions are carefully monitored to maintain the stability of the compound and prevent unwanted side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Bis(fluoromethyl)-1,3-difluoropropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form fluorinated derivatives.
Reduction: Reduction reactions can be used to modify the fluorine content or introduce other functional groups.
Substitution: The fluorine atoms in the compound can be substituted with other atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated alcohols or ketones, while substitution reactions can produce a variety of fluorinated organic compounds.
Wissenschaftliche Forschungsanwendungen
2,2-Bis(fluoromethyl)-1,3-difluoropropane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex fluorinated molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of high-performance materials, such as polymers and coatings, due to its thermal stability and resistance to chemical degradation
Wirkmechanismus
The mechanism by which 2,2-Bis(fluoromethyl)-1,3-difluoropropane exerts its effects involves the interaction of its fluorine atoms with molecular targets. The high electronegativity of fluorine can influence the electronic properties of the compound, affecting its reactivity and interactions with other molecules. This can lead to the formation of stable complexes or the inhibition of specific biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Bis(trifluoromethyl)benzidine: Another fluorinated compound with similar stability and reactivity.
Bis(2,2,2-trifluoroethyl) phosphonate: Used in similar applications due to its fluorinated structure
Uniqueness
2,2-Bis(fluoromethyl)-1,3-difluoropropane is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical properties. Its high thermal stability and resistance to oxidation make it particularly valuable in applications requiring durable and stable materials.
Eigenschaften
CAS-Nummer |
338-23-8 |
|---|---|
Molekularformel |
C5H8F4 |
Molekulargewicht |
144.11 g/mol |
IUPAC-Name |
1,3-difluoro-2,2-bis(fluoromethyl)propane |
InChI |
InChI=1S/C5H8F4/c6-1-5(2-7,3-8)4-9/h1-4H2 |
InChI-Schlüssel |
ACBHFORVXDMTHO-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(CF)(CF)CF)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Triethyl[(prop-2-ynoyl)oxy]stannane](/img/structure/B14760847.png)


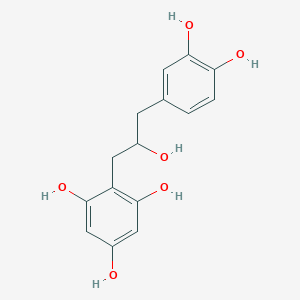
![ethyl 2-(2-chloropyrido[3,2-d]pyrimidin-4-yl)acetate](/img/structure/B14760866.png)
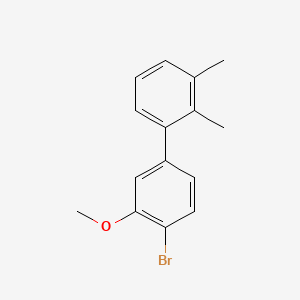
![4-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]-N,N-dimethylbenzamide](/img/structure/B14760882.png)
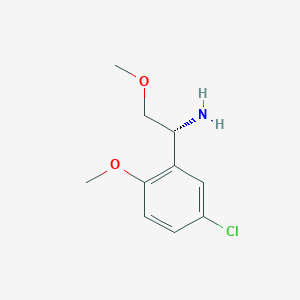
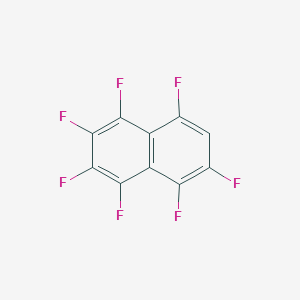
![4-[(3S,4R)-4-carboxy-3-pyrrolidinyl]benzoate](/img/structure/B14760896.png)
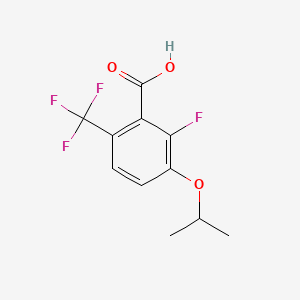

![[1,4]Benzothiazino[2,3-b]phenothiazine](/img/structure/B14760924.png)
![2-Propanesulfonic acid, 1-[(4-hydrazinylphenyl)sulfonyl]-2-methyl-](/img/structure/B14760935.png)
